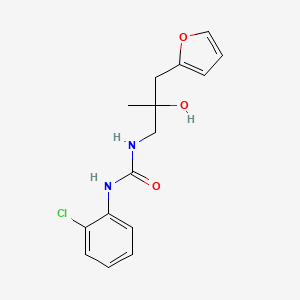

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-15(20,9-11-5-4-8-21-11)10-17-14(19)18-13-7-3-2-6-12(13)16/h2-8,20H,9-10H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNJPCKHSRYTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea typically involves the reaction of 2-chloroaniline with a suitable isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution of the chlorine atom may produce various substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a candidate for drug development, particularly in treating diseases where urea derivatives have demonstrated efficacy. Its structural features allow it to interact with biological targets, potentially acting as an inhibitor for specific enzymes or receptors.

Case Study:

A study investigated the inhibitory effects of similar urea derivatives on certain cancer cell lines, revealing that modifications to the urea structure can significantly enhance biological activity.

Biological Research

Research indicates that this compound may modulate enzyme activity, making it a valuable tool in biochemical studies. Its ability to interact with molecular targets suggests potential applications in understanding disease mechanisms.

Data Table: Biological Activity Overview

| Target Enzyme/Pathway | Effect | Reference |

|---|---|---|

| Cyclooxygenase | Inhibition | |

| Protein Kinase | Modulation | |

| Lipoxygenase | Inhibition |

Agricultural Applications

Due to its structural properties, this compound can serve as an intermediate in the synthesis of agrochemicals. Urea derivatives are commonly used in fertilizers and pesticides, enhancing crop yield and protection against pests.

Case Study:

Research has shown that certain urea derivatives exhibit herbicidal properties, suggesting that 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea could be explored for developing new agricultural chemicals.

Industrial Production Methods

In industrial settings, the production may utilize continuous flow reactors to ensure consistent quality and yield. The use of optimized reaction conditions and catalysts enhances efficiency, making the synthesis economically viable for large-scale applications.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Activities

Key Comparative Insights

Urea-Based Analogues

- AVE#21 shares the urea core and a halogenated aromatic group (2-chloro-4-fluorobenzoyl) with the target compound.

- Urea Derivatives () feature diverse substituents (e.g., morpholin-4-yl, pyridinyl), suggesting that the furan-hydroxy-methyl side chain in the target compound may confer unique steric or electronic properties for target engagement.

Non-Urea Analogues

- LGH00045 replaces the urea with a triazolothiadiazole core but retains the 2-chlorophenyl and furan motifs. Its high CDC25B inhibition (IC₅₀ = 0.82 µmol/L) suggests that the furan-vinyl group enhances π-π stacking or hydrophobic interactions in enzyme pockets . The target’s hydroxyl and methyl groups may similarly stabilize binding but require experimental validation.

- DMPI/CDFII (indole derivatives) demonstrate that chlorophenyl groups synergize with carbapenems against MRSA .

Mechanistic Implications

- Halogenated Aromatic Groups : The 2-chlorophenyl group is a recurring feature across analogues, likely contributing to hydrophobic interactions and target specificity. Fluorination (as in AVE#21) may further optimize binding affinity .

- Heterocyclic Side Chains : The furan ring in the target compound and LGH00045 could engage in hydrogen bonding or dipole interactions. The hydroxyl and methyl groups in the target’s side chain may enhance solubility or conformational stability compared to LGH00045’s vinyl group .

- Core Flexibility : Urea-based compounds (target, AVE#21) offer hydrogen-bonding versatility, whereas rigid cores (e.g., triazolothiadiazole in LGH00045) may restrict binding orientations, affecting potency .

Biological Activity

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies concerning its biological activity.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various physiological responses.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects, which can be summarized as follows:

| Effect | Description |

|---|---|

| Antitumor Activity | Demonstrated potential in inhibiting tumor growth in specific cancer cell lines. |

| Anti-inflammatory Effects | May reduce inflammation through modulation of cytokine release. |

| Neuroprotective Properties | Potential to protect neuronal cells from oxidative stress and apoptosis. |

Antitumor Activity

A study published in PubMed explored the antitumor effects of similar urea derivatives, indicating that compounds with structural similarities to 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Mechanism

Research has shown that compounds with furan moieties can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea may possess similar anti-inflammatory properties .

Neuroprotective Studies

In vitro studies have indicated that derivatives of this compound can protect neuronal cells from oxidative damage, thereby offering potential therapeutic benefits in neurodegenerative diseases. The protective effect is attributed to the compound's ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea?

- Answer : The compound features a 2-chlorophenyl group linked via a urea bridge to a 2-hydroxy-2-methylpropyl chain substituted with a furan-2-yl moiety. Key molecular properties include:

- Molecular Formula : Likely analogous to similar urea derivatives (e.g., C₁₄H₁₆ClN₂O₃ for a related compound ).

- Hydrogen Bonding : The urea group (-NH-C(=O)-NH-) and hydroxyl (-OH) enable hydrogen bonding, critical for interactions with biological targets .

- Molecular Weight : Estimated ~300–350 g/mol based on structurally similar compounds .

Q. What synthetic routes are commonly employed for this compound?

- Answer : Synthesis typically involves:

Step 1 : Preparation of the 2-chlorophenyl isocyanate intermediate via phosgenation of 2-chloroaniline .

Step 2 : Reaction with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under anhydrous conditions (e.g., in dichloromethane or acetonitrile) .

Purification : Column chromatography or recrystallization to achieve >95% purity .

- Key Reagents : Dimethyl sulfoxide (DMSO) for solubility optimization, palladium catalysts for side-chain modifications .

Q. How is the compound characterized post-synthesis?

- Answer : Standard analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Answer : SAR strategies include:

- Substituent Variation : Modifying the furan ring (e.g., replacing with thiophene) or adjusting the hydroxypropyl chain length .

- Biological Assays : Testing kinase inhibition (e.g., EGFR or VEGFR2) using enzyme-linked immunosorbent assays (ELISA) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Q. How can contradictory data in biological activity assays be resolved?

- Answer : Contradictions may arise due to:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Solubility Issues : Optimize DMSO concentration (<1%) or use surfactants (e.g., Tween-20) .

- Off-Target Effects : Employ CRISPR-edited cell lines or isoform-specific inhibitors to isolate mechanisms .

Q. What methodologies are recommended for studying metabolic stability?

- Answer :

- In Vitro Models : Liver microsomes (human or rat) with NADPH cofactors; monitor degradation via LC-MS/MS .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) coupled with fragmentation patterns .

- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.